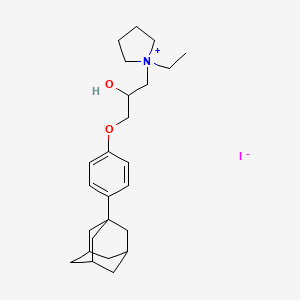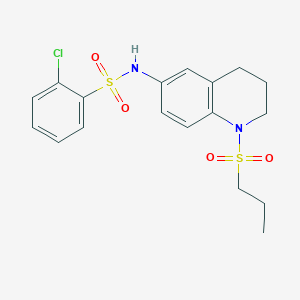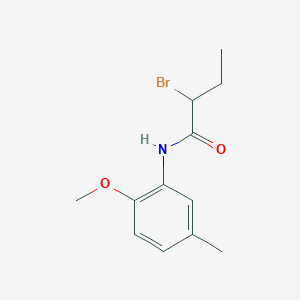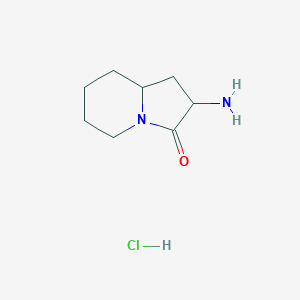
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide, also known as Compound A, is a novel small molecule that has been extensively studied in recent years. This compound has shown promising results in various scientific research applications, particularly in the field of cancer research.
Aplicaciones Científicas De Investigación
Photoreactions of Flutamide Analogs
Research on flutamide (a compound with a similar structural motif involving fluorophenoxy groups) in different solvents has highlighted its photoreactivity, which could be relevant for understanding the photostability and photochemical behavior of similar compounds like the one . This could be particularly interesting for materials science applications or the development of photoactive pharmaceuticals (Watanabe et al., 2015).
Herbicidal Activity of Fluorophenoxy Derivatives
The design and synthesis of novel N-(2-fluoro-5-(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydropyrimidin-1(6H)-yl)phenyl)-2-phenoxy)acetamides with significant herbicidal activities against dicotyledonous weeds reveal potential agricultural applications of compounds with fluorophenoxy and acetamide functional groups. Such research points to the relevance of chemical analogs in developing new herbicides (Wu et al., 2011).
Antimicrobial Properties of Fluorinated Compounds
The synthesis of new fluorine-substituted amino-1,2,4-triazines, derived from a process involving acetamide compounds, and their evaluation as antibacterial agents, underscores the potential of fluorinated compounds in developing novel antimicrobial agents. This area of research is critical for addressing the rising challenge of antibiotic resistance and could inspire further studies on the antimicrobial properties of similar compounds (Alharbi & Alshammari, 2019).
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-(thiophen-3-ylmethyl)-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F4NO2S/c16-12-3-1-2-4-13(12)22-8-14(21)20(10-15(17,18)19)7-11-5-6-23-9-11/h1-6,9H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMTURLZKUJUGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)N(CC2=CSC=C2)CC(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)
![3-Fluoro-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)pyridine-4-carboxamide](/img/structure/B2430060.png)



![3-(2,6-dichlorophenyl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2430067.png)
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2430068.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propionamide](/img/structure/B2430069.png)
![N-(1,3-Benzodioxol-5-yl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2430070.png)
![4-(6-Amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2-ethoxyphenyl morpholine-4-carboxylate](/img/structure/B2430072.png)